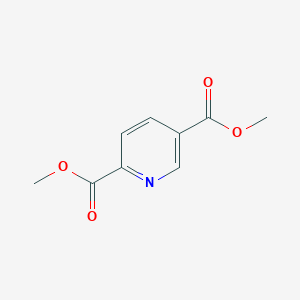
Dimethyl pyridine-2,5-dicarboxylate
説明
"Dimethyl pyridine-2,5-dicarboxylate" refers to a chemical compound with significant relevance in the field of organic chemistry. It is known for its distinct molecular structure and diverse chemical properties.
Synthesis Analysis
- A novel method for synthesizing dimethyl pyridine-3,5-dicarboxylate involves PdCl2-catalyzed heterocyclotrimerization of methyl acrylate with urea in methanol/supercritical carbon dioxide, achieving a 75% yield under optimized conditions (Zou & Jiang, 2008).
Molecular Structure Analysis
- The molecular structures of various complexes involving pyridine-2,5-dicarboxylate have been determined using X-ray diffraction techniques, revealing diverse coordination modes and intricate three-dimensional frameworks formed by hydrogen bonding and π-π stacking interactions (Çolak et al., 2009).
Chemical Reactions and Properties
- The unexpected reduction of dimethyl pyridine-2,3-dicarboxylate to 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one with sodium borohydride in ethanol and tetrahydrofuran has been observed, proposing a hypothetical mechanism for this unusual reductive product (Tang, Zhang, & Yu, 2012).
Physical Properties Analysis
- Investigations into the physical properties of pyridine-2,5-dicarboxylate complexes focus on their crystal structures, with significant findings in terms of molecular arrangements and intermolecular interactions (Çolak, Yeşilel, & Büyükgüngör, 2010).
Chemical Properties Analysis
- Studies on the chemical properties of pyridine-2,5-dicarboxylate derivatives, including their reactivity and stability, have been conducted, revealing insights into their potential applications in various fields of chemistry (Wijtmans et al., 2004).
科学的研究の応用
Catalyzed Heterocyclotrimerization : A novel and green method for synthesizing dimethyl pyridine-3,5-dicarboxylate involves PdCl2-catalyzed heterocyclotrimerization of methyl acrylate with urea in methanol/supercritical carbon dioxide, achieving a 75% isolated yield under optimized conditions (Zou & Jiang, 2008).
Free-Radical Substitution : Dimethyl pyridine-2,6-dicarboxylate is selectively substituted through free-radical reactions, involving Fenton-type reactions for free radical generation, followed by hydrogen abstraction from aldehydes or alcohols (Shelkov & Melman, 2005).
Unexpected Reduction Mechanism : The unexpected reduction of dimethyl pyridine-2,3-dicarboxylate to 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one with sodium borohydride is described, proposing a hypothetical mechanism for this unusual reductive product (Tang, Zhang & Yu, 2012).
Chromophore Synthesis : Novel chromophores based on dipicolinate, such as dimethyl 4-(4'-methoxystyryl)pyridine-2,6-dicarboxylate, are synthesized and characterized. Their photoluminescence and two-photon absorption properties are investigated (Xiao, Wang, Tao & Chen, 2010).
Microwave Irradiation Synthesis : The synthesis of pyridine 2,6-dicarboxylic acid involves microwave irradiation, significantly altering the traditional synthesis process (Zhang et al., 2010).
Catalytic Synthesis with Ionic Liquid : Dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridine-4-yl)vinyl)pyridine-2,6-dicarboxylate is synthesized using ionic liquid [bmim]OH as a catalyst. The ionic liquid can be recycled without a significant decrease in catalytic activity (Liu, Hu & Fu, 2018).
Pharmaceutical Synthesis Catalysis : 4-Dimethyl amino pyridine is a highly active catalyst used in acylation and esterification reactions in pharmaceutical synthesis, demonstrating its versatility in different chemical processes (Ji-gu, 2014).
Novel Synthesis Methods : A facile synthesis of pyridine dicarboxylic acid derivatives, such as dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl)pyridine-2,6-dicarboxylate, is described, showing the influence of different nitrogen bases on the yield (Gu & Lu, 2010).
Hantzsch Condensation Reaction : Synthesis of dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate via Hantzsch condensation reaction, promoting microwave irradiation under solvent-free conditions (Zhang, Pan & Liu, 2009).
Polyamide Synthesis and Characterization : Novel polyamides derived from 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and hydantoin derivatives are synthesized and characterized, highlighting the potential of pyridine derivatives in polymer science (Faghihi & Mozaffari, 2008).
Complex Syntheses with Copper and Silver : Cu(II)-pyridine-2,5-dicarboxylate complexes with various ligands are synthesized and characterized, demonstrating the compound's versatility in forming different metal complexes (Çolak et al., 2009).
Catalyst in Synthesis of Dimethyl Carbonate : Poly(pyridine-2,5-diyl) is used as a support for CuCl2 in the synthesis of dimethyl carbonate by oxidative carbonylation of methanol, showing high catalytic activity and minimal corrosion (Sato, Yamamoto & Souma, 2000).
Safety And Hazards
特性
IUPAC Name |
dimethyl pyridine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-13-8(11)6-3-4-7(10-5-6)9(12)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGSJNQAIMFEDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284116 | |
| Record name | dimethyl pyridine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl pyridine-2,5-dicarboxylate | |
CAS RN |
881-86-7 | |
| Record name | 881-86-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl pyridine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2,5-pyridine dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




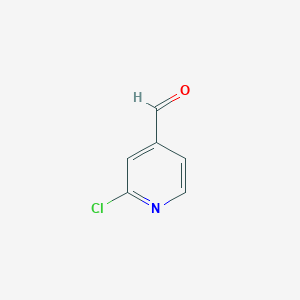
![2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B27912.png)
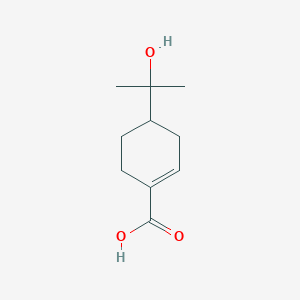
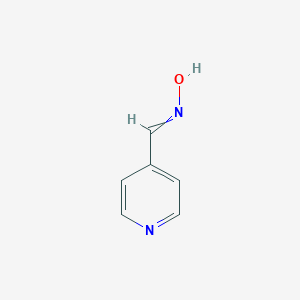
![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)
![[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt](/img/structure/B27932.png)
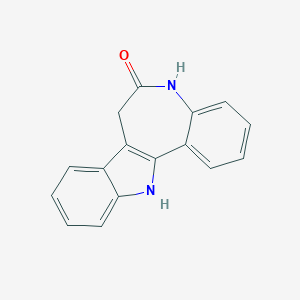
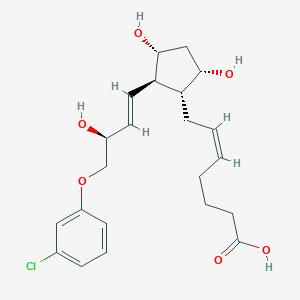
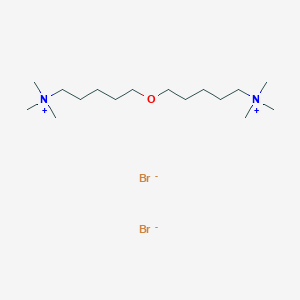
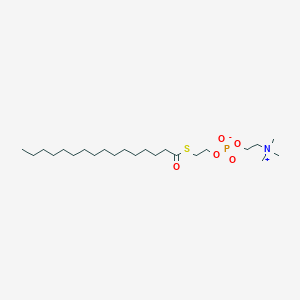
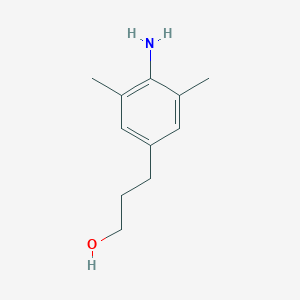

![N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B27949.png)